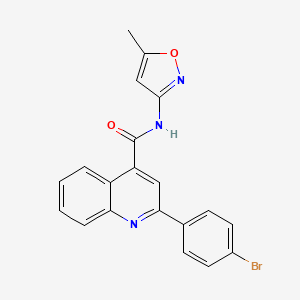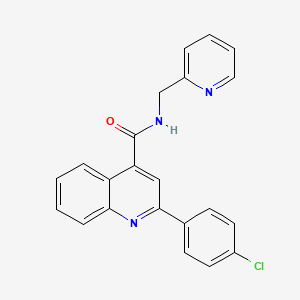
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Attachment of the Pyridin-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the quinoline derivative reacts with pyridin-2-ylmethyl chloride.
Formation of the Carboxamide Group: This step might involve the reaction of the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases like cancer, infections, and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate the activity of these targets, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)quinoline-4-carboxamide
- N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 4-chloro-N-(pyridin-2-ylmethyl)quinoline-2-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and pyridin-2-ylmethyl groups, which might confer specific biological activities and chemical properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C22H16ClN3O |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-16-10-8-15(9-11-16)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-14-17-5-3-4-12-24-17/h1-13H,14H2,(H,25,27) |
Clave InChI |
KBVRBQXPCGAPSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
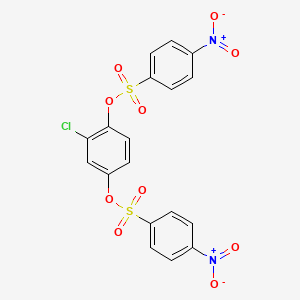
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)
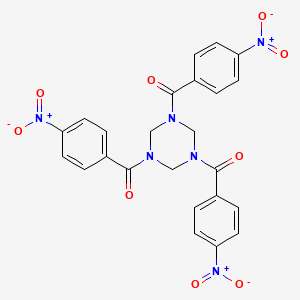
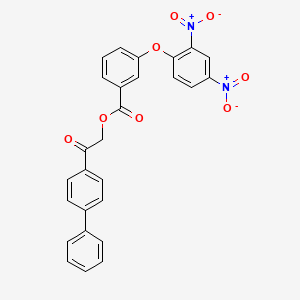
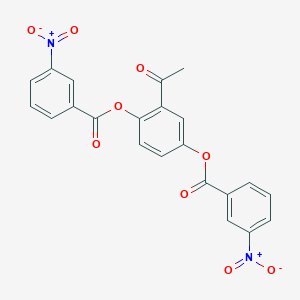
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10887262.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887265.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10887266.png)
